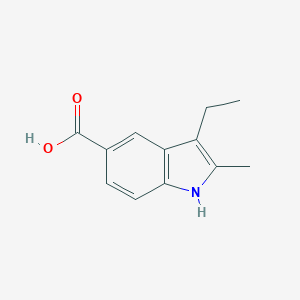

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . “3-Ethyl-2-methyl-1H-indole-5-carboxylic acid” is a specific type of indole derivative. Although there is limited information on this exact compound, it’s likely to share some properties with other indole derivatives.

Synthesis Analysis

Indole derivatives can be prepared by various methods. For instance, a substituted 1H-indole can be prepared by the esterification of indole-5-carboxylic acid . The specific synthesis process for “this compound” would depend on the desired substitutions and the starting materials available.Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For example, they can undergo electropolymerization to afford electroactive polymer films . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.科学的研究の応用

Synthesis and Classification of Indoles

The synthesis of indole compounds, including 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid, has been a subject of extensive research due to their wide range of biological activities and applications in pharmaceutical chemistry. A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses. This classification aids in understanding the various approaches for indole construction, which is crucial for the development of new synthetic methods and the discovery of novel indole-based compounds with potential therapeutic applications (Taber & Tirunahari, 2011).

Levulinic Acid in Drug Synthesis

Research on biomass-derived levulinic acid (LEV), which shares functional group similarities with this compound, highlights the role of carboxylic acids in drug synthesis. Levulinic acid's carbonyl and carboxyl groups make it a versatile precursor for synthesizing various pharmacologically active derivatives, showcasing the potential of carboxylic acids in the development of cost-effective and cleaner drug synthesis processes (Zhang et al., 2021).

Indole Derivatives in Hepatic Protection

A study by Wang et al. (2016) on indole-3-carbinol (I3C) and its derivatives, which are structurally related to this compound, demonstrates the protective effects of indole compounds on chronic liver injuries. This research underlines the potential therapeutic applications of indole derivatives in treating various liver diseases through mechanisms such as anti-oxidation, immunomodulation, and detoxification (Wang et al., 2016).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) explored the inhibitory effects of carboxylic acids on microbial biocatalysts, which is relevant for understanding the biological interactions of compounds like this compound. This research provides insights into the metabolic engineering strategies needed to enhance microbial tolerance to carboxylic acids, which could be beneficial for biotechnological applications involving indole-based compounds (Jarboe et al., 2013).

作用機序

Target of Action

Indole derivatives, such as 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have favorable ADME properties.

Result of Action

Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma . For example, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of intestinal microorganisms is crucial for the metabolism of tryptophan to indole and its derivatives . Additionally, the electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization , which could be influenced by environmental factors.

生化学分析

Biochemical Properties

Indole derivatives, including 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid, are known to interact with multiple receptors, which can influence various biochemical reactions

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

3-ethyl-2-methyl-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-9-7(2)13-11-5-4-8(12(14)15)6-10(9)11/h4-6,13H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPOGFAXZBEYDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)

![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)

![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)

![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)

![4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)

![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)

![N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277011.png)

![N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277014.png)

![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B277016.png)

![N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B277017.png)